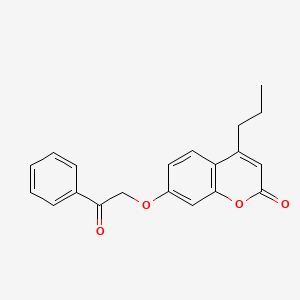

7-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of chromen-2-one derivatives typically involves strategies that allow for the introduction of various substituents around the chromen-2-one core to modulate the compound's properties. Methods like the Pechmann condensation reaction and modifications thereof are common for synthesizing these compounds. While specific details on the synthesis of "7-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one" are not directly available, analogous processes are utilized in the synthesis of similar chromen-2-one derivatives, emphasizing the versatility and adaptability of synthetic methods in targeting specific molecular architectures (Brahmachari & Nayek, 2017).

Molecular Structure Analysis

Molecular structure analysis of chromen-2-one derivatives reveals significant insights into their conformational preferences, electronic distribution, and potential interaction sites for binding with biological targets. X-ray crystallography provides a direct method for determining the solid-state structure of these compounds, highlighting the importance of the chromen-2-one core's planarity and the spatial orientation of substituents, which are crucial for biological activity (Caracelli et al., 2015).

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that compounds structurally related to 7-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one exhibit significant antimicrobial activity. A study by Mandala et al. (2013) synthesized a series of novel chromen-2-one derivatives, showing considerable antibacterial and antifungal activities, validated through both experimental assays and molecular docking studies (Mandala et al., 2013).

Synthetic Procedures for Chromenone Derivatives

A practical and efficient synthetic procedure for novel chromeno[3,2-d]oxazoles has been developed, showcasing the versatility of chromen-2-one scaffolds in generating diverse chemical entities. This method proceeds efficiently in green solvents, highlighting the compound's role in facilitating sustainable chemical syntheses (Zamani et al., 2019).

Biological Activities of Hydroxy-Chromenones

Another study outlined the synthesis of 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their glucosides, exploring their antimicrobial and antioxidant activities. This research underscores the potential of chromen-2-one derivatives in developing new therapeutic agents (Hatzade et al., 2008).

Material Science Applications

In the realm of materials science, chromen-2-one derivatives have been utilized in creating novel dental composites and improving organic light-emitting diodes (OLEDs). For instance, Pereira et al. (2002) examined the polymerization of Bis-GMA with chromen-2-one derivatives, enhancing properties relevant to dental applications (Pereira et al., 2002). Similarly, Chen and Liu (2007) demonstrated the use of a chromen-2-one-based compound in enhancing the efficiency and brightness of OLEDs (Chen & Liu, 2007).

Propriétés

IUPAC Name |

7-phenacyloxy-4-propylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-2-6-15-11-20(22)24-19-12-16(9-10-17(15)19)23-13-18(21)14-7-4-3-5-8-14/h3-5,7-12H,2,6,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNAYCAOJDZXWSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B5517229.png)

![N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5517243.png)

![3-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5517261.png)

![(1S*,5R*)-3-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5517269.png)

![2-(5-amino-1H-tetrazol-1-yl)-N'-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}acetohydrazide](/img/structure/B5517276.png)

![methyl 5-[(3-hydroxy-3-piperidinyl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride](/img/structure/B5517279.png)

![2-(3-methoxyphenoxy)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5517287.png)

![1-(1,3-benzodioxol-5-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5517295.png)

![3-{[4-(3-phenylpropyl)-1,4-diazepan-1-yl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5517307.png)

![1-{3-[(3-fluorobenzyl)oxy]benzoyl}-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5517316.png)

![5-({2-[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]-1H-imidazol-1-yl}methyl)-2,1,3-benzoxadiazole hydrochloride](/img/structure/B5517324.png)